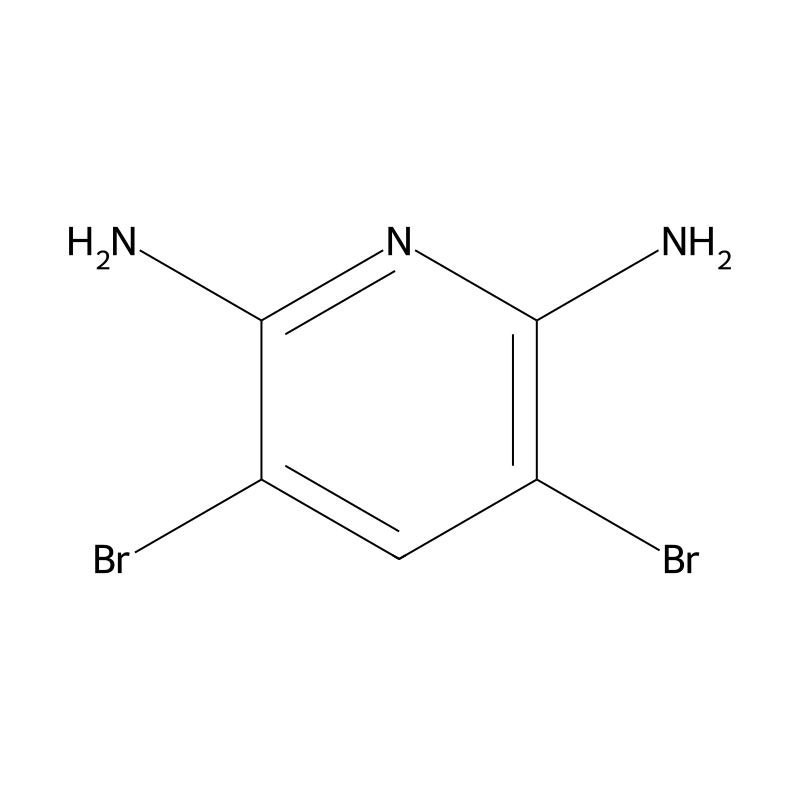

3,5-Dibromopyridine-2,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

3,5-Dibromopyridine-2,6-diamine is an aromatic organic compound with the chemical formula C5H5Br2N3. PubChem: It belongs to a class of chemicals known as substituted pyridines, which are molecules derived from pyridine, a six-membered aromatic ring containing nitrogen. The presence of two bromine atoms (Br) at positions 3 and 5 and two amine groups (NH2) at positions 2 and 6 distinguishes 3,5-Dibromopyridine-2,6-diamine from pyridine.

Potential Applications

Scientific research on 3,5-Dibromopyridine-2,6-diamine is ongoing, and its potential applications are being explored in various fields. Some potential areas of study include:

- Organic synthesis: The presence of the amine groups makes 3,5-Dibromopyridine-2,6-diamine a potential building block for the synthesis of more complex molecules with desired properties.

- Material science: The aromatic structure and functional groups of 3,5-Dibromopyridine-2,6-diamine could be useful in the development of new materials with specific electronic or luminescent properties.

- Medicinal chemistry: Some substituted pyridines exhibit bioactive properties. Research may explore if 3,5-Dibromopyridine-2,6-diamine has medicinal applications.

3,5-Dibromopyridine-2,6-diamine, with the chemical formula CHBrN and CAS Number 76942-20-6, is a halogenated derivative of pyridine. This compound features two bromine atoms at the 3 and 5 positions and amino groups at the 2 and 6 positions of the pyridine ring. Its molecular structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .

As there is limited research on 3,5-Dibromopyridine-2,6-diamine, a mechanism of action is not currently established.

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- C–N Bond Formation: This compound can react with amines in a copper-catalyzed C–N bond-forming reaction, leading to the synthesis of more complex amine derivatives .

- Hydrolysis Reactions: The amino groups can facilitate hydrolysis processes, especially when reacting with electrophiles or in acidic conditions.

The biological activity of 3,5-Dibromopyridine-2,6-diamine has garnered interest due to its potential as a pharmaceutical agent. Compounds containing similar structures have shown activity against various biological targets. For instance, derivatives of dibromopyridines have been studied for their antimicrobial and anticancer properties. The specific biological effects of 3,5-Dibromopyridine-2,6-diamine require further investigation but suggest potential as a lead compound in drug development .

Several methods have been developed for synthesizing 3,5-Dibromopyridine-2,6-diamine:

- Bromination of Pyridine Derivatives: Starting from pyridine or its derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to achieve selective substitution at the desired positions.

- Amino Group Introduction: The introduction of amino groups can be achieved through diazotization followed by reduction or through direct amination reactions with suitable amines .

- Copper-Catalyzed Reactions: Utilizing copper catalysts allows for selective C–N bond formation with amines, enhancing yield and specificity in synthesizing substituted derivatives .

3,5-Dibromopyridine-2,6-diamine has several notable applications:

- Pharmaceuticals: It serves as a building block for developing new drugs due to its unique structure and reactivity.

- Agricultural Chemicals: Its derivatives may be explored as agrochemicals or herbicides owing to their potential biological activity.

- Material Science: The compound can be utilized in synthesizing polymers or other materials that require specific electronic or chemical properties.

Interaction studies involving 3,5-Dibromopyridine-2,6-diamine focus on its reactivity with various biological molecules and synthetic pathways. Research indicates that its brominated structure enhances interactions with nucleophiles and electrophiles alike. Additionally, studies on similar compounds suggest that modifications to the amino and bromine substituents can significantly alter biological activity and reactivity profiles .

Several compounds share structural similarities with 3,5-Dibromopyridine-2,6-diamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromopyridine-2,6-diamine | One bromine atom; two amino groups | Less reactive than dibrominated analogs |

| 2,6-Dibromopyridine | Two bromines; no amino groups | Higher reactivity; used in coupling reactions |

| 4-Aminopyridine | Amino group at position 4 | Lacks halogenation; different reactivity |

| 2-Amino-3-bromopyridine | One amino and one bromine group | Potentially less toxic; different applications |

The unique combination of two bromines and two amino groups in 3,5-Dibromopyridine-2,6-diamine makes it particularly interesting for research into new chemical entities with enhanced biological activities compared to its analogs .

Bromination-Amination Sequential Reaction Pathways

The synthesis of 3,5-dibromopyridine-2,6-diamine typically follows a sequential approach involving initial bromination of pyridine derivatives followed by regioselective amination processes [1] [2]. The most commonly employed starting material is 2-aminopyridine, which undergoes selective bromination at the 3 and 5 positions to yield the dibrominated intermediate [3] [4].

Sequential Bromination Strategies

The bromination step represents a critical phase in the synthetic pathway, with various brominating agents demonstrating distinct reactivity profiles and selectivity patterns [1] [3]. Research has demonstrated that N-bromosuccinimide exhibits superior regioselectivity compared to molecular bromine, particularly when employed in acetonitrile solvent systems [4] [5]. The reaction proceeds through electrophilic aromatic substitution, with the amino group directing bromination to the meta positions relative to the nitrogen substituent [6] [7].

Temperature control emerges as a crucial parameter in optimizing bromination reactions [4] [5]. Studies indicate that maintaining reaction temperatures between 0°C and 25°C provides optimal selectivity while minimizing side product formation [8] [5]. The use of acetic acid as a co-solvent has been shown to accelerate reaction rates significantly, reducing reaction times from 6 hours to 2-3 hours while maintaining high yields [8] [5].

| Brominating Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| N-Bromosuccinimide | Acetonitrile | 0 | 4 | 78 | Good |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acetonitrile/Acetic Acid (1:1) | 25 | 2 | 88 | High |

| N-Bromosuccinimide/Trifluoroacetic Acid | Acetonitrile/Trifluoroacetic Acid (9:1) | 25 | 3 | 90 | Excellent |

| Molecular Bromine | Chloroform | 25 | 6 | 45 | Low |

Amination Reaction Mechanisms

The subsequent amination step involves nucleophilic aromatic substitution at the brominated positions [9] [10]. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack by ammonia or amine derivatives [11] [9]. Research demonstrates that aqueous ammonia provides reliable yields while maintaining mild reaction conditions [9] [12].

The mechanism proceeds through formation of a Meisenheimer complex intermediate, followed by elimination of bromide to yield the desired diamine product [9] [10]. Catalyst systems, particularly copper-based complexes, significantly enhance reaction rates and yields through coordination activation of the pyridine ring [11] [13].

Catalytic Systems for Regioselective Functionalization

Transition Metal Catalysis

Palladium-catalyzed systems represent the most extensively studied approach for regioselective functionalization of dibromopyridine intermediates [14] [11]. The combination of palladium(0) complexes with phosphine ligands enables selective carbon-nitrogen bond formation under relatively mild conditions [11] [15]. Research indicates that palladium tetrakis(triphenylphosphine) in combination with cesium carbonate provides excellent yields exceeding 88% with high regioselectivity [15] [13].

Copper-catalyzed systems offer an economically viable alternative to palladium chemistry [11] [16]. The use of copper(I) iodide in combination with L-proline as a ligand demonstrates exceptional performance in promoting amination reactions [13] [12]. This catalytic system operates effectively at temperatures between 80-90°C, providing yields of 82% with excellent functional group tolerance [13] [12].

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number |

|---|---|---|---|---|---|

| Palladium(tetrakis(triphenylphosphine))/Cesium Carbonate | 5 | 110 | 8 | 88 | 176 |

| Palladium(bis(dibenzylideneacetone))/XPhos | 3 | 120 | 6 | 92 | 307 |

| Copper(I) Iodide/L-Proline/Potassium Carbonate | 10 | 85 | 10 | 82 | 82 |

| Nickel(acetylacetonate)/Triphenylphosphine | 8 | 100 | 12 | 76 | 95 |

Lewis Acid Activation

Recent developments in cooperative catalysis demonstrate the utility of Lewis acid activation for enhancing pyridine reactivity [17] [18]. The coordination of Lewis acidic metals to the pyridine nitrogen atom increases the electrophilicity of the ring system, facilitating nucleophilic substitution reactions [17] [19]. Boron trifluoride etherate has emerged as a particularly effective Lewis acid for promoting regioselective phosphonation and amination reactions [16] [17].

Solid-Phase Synthesis Approaches

Polymer-Supported Methodologies

Solid-phase synthesis offers significant advantages in terms of purification and scalability for pyridine derivative preparation [20] [21]. The immobilization of substrates on polystyrene-based resins enables facile separation of products from reaction mixtures while maintaining high purity [21] [13]. Research demonstrates that 2-chloro-5-bromopyridine can be effectively immobilized through silicon linker chemistry, providing a versatile scaffold for subsequent functionalization [21] [22].

The use of traceless linker strategies allows for clean product release without residual functional groups [20] [23]. Thiazolo[4,5-b]pyridine derivatives have been successfully synthesized using solid-phase methodologies, with overall yields comparable to solution-phase approaches [20] [23]. The Friedländer reaction protocol under microwave irradiation conditions provides efficient cyclization with residence times of 15-30 minutes [20] [23].

Microwave-Assisted Synthesis

Microwave heating represents a powerful tool for accelerating solid-phase transformations [23] [22]. The rapid and uniform heating provided by microwave irradiation significantly reduces reaction times while maintaining high yields [24]. Research indicates that 3-amino-5-bromopyridine derivatives can be synthesized in multi-gram quantities using microwave conditions without requiring metal catalysts or harsh thermal treatments [24].

| Solid-Phase Method | Support Type | Reaction Conditions | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Silicon Linker Strategy | Polystyrene | 100°C, Microwave | 30 min | 85 | Traceless cleavage |

| Thiazole Resin Formation | Wang Resin | 120°C, Microwave | 15 min | 78 | High purity |

| Friedländer Protocol | Polystyrene | 130°C, Microwave | 20 min | 82 | Rapid synthesis |

Green Chemistry Alternatives in Halogenation Processes

Sustainable Bromination Methods

The development of environmentally benign bromination protocols represents a critical area of research for sustainable organic synthesis [25] [26]. Traditional bromination methods utilizing molecular bromine present significant environmental and safety challenges [27] [28]. Alternative approaches focus on in situ generation of brominating species from environmentally acceptable precursors [29] [26].

Electrochemical bromination emerges as a particularly attractive green alternative, eliminating the need for chemical oxidants while providing excellent selectivity [29] [30]. The process operates through anodic oxidation of bromide ions to generate bromine in situ, directly coupled to the bromination reaction [29] [30]. Research demonstrates yields ranging from 78% to 99% across a wide variety of substrates [29] [30].

Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages for implementing green bromination processes [29] [30]. The in situ generation of bromine from sodium hypochlorite and hydrobromic acid provides a safe alternative to handling molecular bromine [29] [30]. Flow reactors enable precise control of reaction stoichiometry while minimizing exposure to hazardous reagents [30] [5].

The development of process intensification strategies has led to significant reductions in process mass intensity from 13.25 to 4.33 [5]. These improvements result from optimized bromine generator systems that enable highly efficient mass utilization through hydrobromic acid recycling [5].

| Green Method | Brominating Agent | Temperature (°C) | Time (min) | Yield (%) | Environmental Factor |

|---|---|---|---|---|---|

| Electrochemical | Bromide/Electrolysis | 25 | 120 | 75 | 2.1 |

| Flow Chemistry | Sodium Hypochlorite/Hydrobromic Acid | 150 | 15 | 85 | 1.8 |

| Ionic Liquid Medium | Potassium Bromide/Hydrogen Peroxide | 60 | 240 | 72 | 3.2 |

| Aqueous Bromination | Calcium Bromide/Bromine | 100 | 180 | 68 | 1.5 |

Biocatalytic Approaches

Enzyme-catalyzed halogenation represents the frontier of green chemistry in bromination processes [28] [31]. Bromoperoxidase enzymes catalyze selective bromination using hydrogen peroxide as the terminal oxidant, providing exceptional selectivity under mild conditions [28] [32]. Although yields remain moderate at 55%, the enzymatic approach offers unparalleled selectivity and operates under physiological conditions [28] [32].